4-(5-Chloropyrimidin-2-yl)-2-phenylmorpholine
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Overview
Description
“4-(5-Chloropyrimidin-2-yl)-2-phenylmorpholine” is a chemical compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, a related compound, “N-4-(substituted benzylidene)-N-2-(4-chloropyrimidine-2-yl)-6,7-dimethoxyquinazoline-2,4-diamine”, was synthesized and evaluated for anti-cancer properties .
Molecular Structure Analysis
The molecular structure of a similar compound, “tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate”, has been analyzed . It contains a total of 31 bonds, including 21 non-H bonds, 17 multiple bonds, 2 rotatable bonds, and 17 aromatic bonds .
Scientific Research Applications
Inhibitors of Transcription Factors
Compounds structurally similar to "4-(5-Chloropyrimidin-2-yl)-2-phenylmorpholine" have been investigated for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies have aimed at enhancing oral bioavailability and assessing cell-based activity, gastrointestinal permeability, and the importance of various substituents on the pyrimidine ring for activity (Palanki et al., 2000).
Potential Antiasthma Agents
Research into pyrimidine derivatives has also explored their potential as mediator release inhibitors, which could be beneficial in treating asthma. The study found that certain triazolo[1,5-c]pyrimidines, prepared through a series of chemical reactions, exhibited activity as mediator release inhibitors, suggesting their utility as potential antiasthma agents (Medwid et al., 1990).
Antimicrobial and Cytotoxic Activities
Another avenue of research has been the synthesis and evaluation of pyrimidine derivatives for their antimicrobial and cytotoxic activities. For instance, a novel series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives displayed excellent anti-microbial activity against a variety of microorganisms and potent cytotoxic activity, highlighting their therapeutic potential (Keri et al., 2009).
Anticancer Agents
Compounds within this chemical family have been synthesized and assessed for their anticancer properties. For example, the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides demonstrated potent and selective anti-HIV activity, with one compound, carbovir, showing promise as an antiretroviral agent (Vince & Hua, 1990).
Nonlinear Optical (NLO) Properties
The structural and electronic properties of thiopyrimidine derivatives have been explored for their potential applications in nonlinear optics (NLO) and medicine. DFT/TDDFT and experimental studies have provided insights into their NLO properties, suggesting these compounds could be suitable for optoelectronic applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-(5-Chloropyrimidin-2-yl)-2-phenylmorpholine is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound, as a GPR119 agonist, stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The stimulation of these pathways leads to improved glucose control, making this compound a potential treatment for type 2 diabetes .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of insulin release from pancreatic β-cells and the promotion of GLP-1 secretion from enteroendocrine cells . These actions help to control plasma glucose levels, which is beneficial for managing type 2 diabetes .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins and may influence its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-8-16-14(17-9-12)18-6-7-19-13(10-18)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXBBVLPINNDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=N2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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